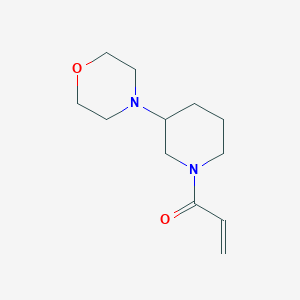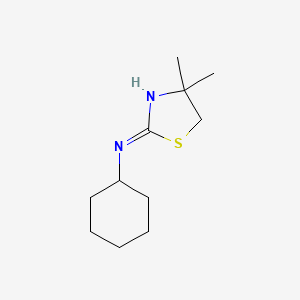
2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile, also known as DMP-3-CNP, is a nitrile compound used in a variety of scientific applications. It is a colorless, crystalline solid with a melting point of 71°C and a boiling point of 202°C. As a nitrile, it is a versatile compound with an array of characteristics that make it useful in a variety of applications.
Applications De Recherche Scientifique
Atmospheric Chemistry and Environmental Impact
Nitrophenols, including compounds similar to 2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile, have been studied for their occurrence and behavior in the atmosphere. Research indicates that atmospheric nitrophenols can originate from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. These processes contribute to environmental pollution and have implications for atmospheric chemistry, potentially impacting air quality and human health (Harrison et al., 2005).
Water Technology and Environmental Safety
Nitrosamines, a category that includes similar structures, pose significant concerns in water technology due to their high genotoxicity and association with cancer risks. They are identified as disinfection by-products in water treatment processes, highlighting the need for advanced methods to mitigate their presence in drinking water. This research underscores the importance of understanding the formation and removal of such compounds to ensure water safety (Nawrocki & Andrzejewski, 2011).
Photolytic Protection and Synthetic Chemistry
Compounds like 2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile are explored for their photolytic properties, particularly in the context of protecting groups in synthetic chemistry. The use of photosensitive protecting groups, including nitrophenyl derivatives, demonstrates significant promise in facilitating complex chemical syntheses by enabling selective activation and deactivation of functional groups (Amit, Zehavi, & Patchornik, 1974).
Agricultural and Environmental Monitoring
In agricultural contexts and environmental monitoring, understanding the behavior and impact of nitro compounds, including those similar to 2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile, is crucial. For instance, nitrous oxide emissions from aquaculture, which involve nitro compounds as intermediates, are a significant source of greenhouse gases. This area of research is vital for developing strategies to reduce environmental footprints and mitigate climate change impacts (Hu et al., 2012).
Hazard and Safety Studies
The potential hazards of mixing nitric acid with organic compounds, demonstrating the explosive potential of nitro compounds, underline the importance of safety protocols in chemical handling and storage. These studies serve as a cautionary tale for industries and laboratories, emphasizing the need for rigorous safety measures and awareness of chemical reactivity (Hedlund et al., 2014).
Propriétés
IUPAC Name |
2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-14(2,3)13(18)10(8-16)6-9-4-5-11(15)12(7-9)17(19)20/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBYONAMSWENHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2700695.png)

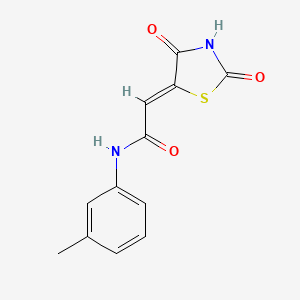
![1-butyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2700701.png)
![N-(2-chloro-4-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700704.png)
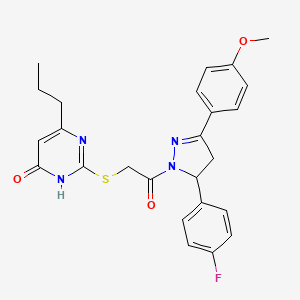
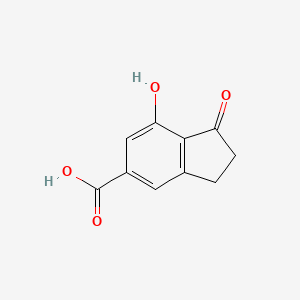


![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol](/img/structure/B2700711.png)
![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propylphenyl)methanone](/img/structure/B2700712.png)

